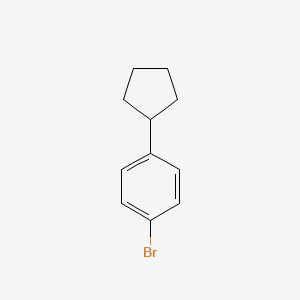

1-溴-4-环戊基苯

描述

1-Bromo-4-cyclopentylbenzene, also known as 1-bromo-4-cyclopentylbenzene, is a cyclic aromatic hydrocarbon that is used in various scientific applications. It is an organic compound that is composed of a single benzene ring with a bromine atom and a cyclopentyl group attached to it. 1-Bromo-4-cyclopentylbenzene has been studied extensively due to its unique properties, which make it useful in a variety of scientific applications.

科学研究应用

中间体的合成

1-溴-4-环戊基苯及其衍生物是有机化合物合成中的关键中间体。例如,1-溴-2,4-二硝基苯由溴苯合成,用于医药、有机染料和有机电致发光材料,展示了溴代苯衍生物在化学合成中的多功能性 (Xuan et al., 2010)。

高级有机合成技术

从1-溴环己-1,4-二烯研究环己-1,2,4-三烯衍生物的反应说明了涉及溴代环状化合物的反应的复杂性。这些反应导致四氢环氧萘的形成,这对于研究反应性中间体和进一步的化学转化至关重要 (Christl & Groetsch, 2000)。

放射化学和成像

无载体添加1-溴-4-[18F]氟苯的开发对于放射化学中的18F-芳基化反应很重要,尤其是在正电子发射断层扫描 (PET) 成像中。这一进步强调了溴代苯衍生物在医学成像和诊断应用中的作用 (Ermert et al., 2004)。

理论和计算化学

1-环戊-1-烯-1-基苯及其衍生物的溴化已通过实验和理论进行了广泛的研究。这些研究提供了对反应机理和不同条件对产物形成的影响的见解,丰富了我们对化学反应性和合成策略的理解 (Ceylan, 2003)。

液晶合成

溴代苯衍生物也用于手性液晶的合成。对对映纯三氧代卡林衍生液晶的合成研究证明了此类化合物在制造具有特定光学性质的材料中的重要性,这些材料在显示器和光学器件中很有用 (Bertini et al., 2003)。

安全和危害

The safety information available indicates that 1-Bromo-4-cyclopentylbenzene is associated with some hazards. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

作用机制

Target of Action

The primary target of 1-Bromo-4-cyclopentylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

1-Bromo-4-cyclopentylbenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-cyclopentylbenzene is the Suzuki–Miyaura coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-4-cyclopentylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of 1-Bromo-4-cyclopentylbenzene can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other reagents in the Suzuki–Miyaura coupling . .

生化分析

Biochemical Properties

The biochemical properties of 1-Bromo-4-cyclopentylbenzene are not well-studied. Brominated compounds like 1-Bromo-4-cyclopentylbenzene are known to participate in various biochemical reactions. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This property could potentially allow 1-Bromo-4-cyclopentylbenzene to interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

Brominated compounds can participate in various chemical reactions, such as nucleophilic substitution . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

1-bromo-4-cyclopentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJMEQDYMUAAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710583 | |

| Record name | 1-Bromo-4-cyclopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59734-91-7 | |

| Record name | 1-Bromo-4-cyclopentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59734-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-cyclopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

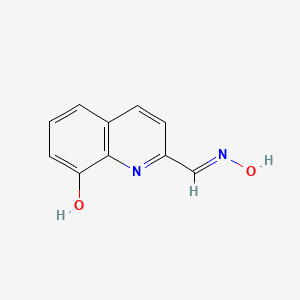

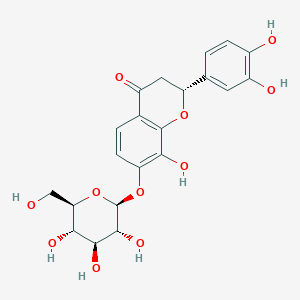

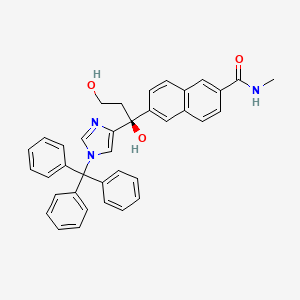

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)